REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1.C(=O)([O-])O.[Na+].[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=[CH2:19]>CC(C)=O>[C:17]([O:22][CH2:2][C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1)(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:1.2|
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Name
|
|
Quantity
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34 g
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Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
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Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=C(C(C=O)=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |